molecular formula C8H7N3 B13349483 6-Ethenyl[1,2,4]triazolo[1,5-a]pyridine

6-Ethenyl[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B13349483
M. Wt: 145.16 g/mol
InChI Key: AJGRLWOIMOYOLI-UHFFFAOYSA-N
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Description

6-Ethenyl[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that features a triazole ring fused to a pyridine ring with an ethenyl group attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 6-Ethenyl[1,2,4]triazolo[1,5-a]pyridine involves a microwave-mediated, catalyst-free synthesis from enaminonitriles and benzohydrazides. This method is eco-friendly and efficient, yielding the target compound in a short reaction time with good-to-excellent yields . Another approach involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the scalability of the microwave-mediated synthesis and the use of common oxidizers suggest potential for industrial application. The use of environmentally friendly reagents and conditions is particularly advantageous for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-Ethenyl[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including nucleophilic addition, oxidation, and substitution reactions. For instance, it reacts with C-nucleophiles such as indoles and 1,3-dicarbonyl compounds to form stable products under mild conditions .

Common Reagents and Conditions

Common reagents used in these reactions include sodium hypochlorite, lead tetraacetate, manganese dioxide, and various nucleophiles. The reactions typically occur under mild conditions, often without the need for a base .

Major Products

The major products formed from these reactions include derivatives of 1,5-dihydro[1,2,4]triazolo[1,5-a]pyridine, which are synthesized in high yields .

Mechanism of Action

The mechanism of action of 6-Ethenyl[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets such as RORγt, PHD-1, JAK1, and JAK2. These interactions inhibit the activity of these targets, leading to therapeutic effects in various diseases . The compound’s structure allows it to bind selectively to these targets, modulating their activity and resulting in the desired biological effects.

Properties

Molecular Formula

C8H7N3

Molecular Weight

145.16 g/mol

IUPAC Name

6-ethenyl-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C8H7N3/c1-2-7-3-4-8-9-6-10-11(8)5-7/h2-6H,1H2

InChI Key

AJGRLWOIMOYOLI-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CN2C(=NC=N2)C=C1

Origin of Product

United States

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